5-(Cyclopentylmethoxy)-2-fluoropyridine
Description
5-(Cyclopentylmethoxy)-2-fluoropyridine (C₁₁H₁₄FNO, MW 195.24 g/mol) is a fluorinated pyridine derivative with a cyclopentylmethoxy substituent at the 5-position of the pyridine ring . The cyclopentylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs with smaller substituents (e.g., halogens or methoxy groups). Its CAS number and MDL identifier are provided in commercial databases for research purposes .
Properties
IUPAC Name |
5-(cyclopentylmethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-6-5-10(7-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDVMOGEHSFQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Chloropyridines
One common method involves the fluorination of chloropyridines using potassium bifluoride (KHF₂) at high temperatures, typically between 250°C to 370°C. This method is efficient for producing 2-fluoropyridine but may require adaptation for more complex derivatives.
Radiofluorination
Radiofluorination techniques are used to synthesize fluorinated compounds for radiolabeling purposes. For example, 2-amino-5-[18F]fluoropyridines can be prepared via palladium-catalyzed reactions.
Bromination and Fluorination
Aminopyridines can be converted into fluoropyridines through a bromination step followed by fluorination using an improved Blaz-Schiemann reaction.
Data Table: General Fluoropyridine Synthesis Methods
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Fluorination of Chloropyridines | 2-Chloropyridine | KHF₂ | 250-370°C | High |
| Radiofluorination | Anisyl(2-bromopyridinyl)iodonium triflate | [18F]F⁻, Pd catalyst | Minimalist conditions | 8-85% |
| Bromination and Fluorination | Aminopyridines | Tribromo oxygen phosphorus, NaBr, NaBrO₃ | Various | High |
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentylmethoxy)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of SARS-CoV-2 Main Protease
One of the most notable applications of 5-(Cyclopentylmethoxy)-2-fluoropyridine is its development as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In a study focused on optimizing triarylpyridinone inhibitors, compounds including this compound exhibited promising inhibitory activity with an IC50 value of approximately 0.328 μM, indicating its potential effectiveness against viral replication . The compound's structure allows it to occupy critical binding sites within the Mpro, enhancing its potency compared to other analogues.
1.2 Neuropharmacology
The compound has also been explored for its potential neuropharmacological effects. Research indicates that derivatives of pyridine compounds can act as modulators of neuropeptide Y receptors, which are implicated in various neurological disorders . The cyclopentylmethoxy group may enhance the lipophilicity and receptor binding affinity of the compound, making it a candidate for developing treatments for conditions such as anxiety and depression.
1.3 Cancer Therapy
In cancer immunotherapy, compounds similar to this compound have been investigated for their ability to inhibit indoleamine-2,3-dioxygenase-1 (IDO1), an enzyme that plays a critical role in tumor immune evasion . The incorporation of fluorinated pyridine derivatives has shown promise in enhancing the efficacy of cancer treatments by modulating immune responses.
Material Science Applications
3.1 Organic Light Emitting Diodes (OLEDs)
Beyond medicinal chemistry, this compound has potential applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs). The compound's aromatic structure and electron-deficient nature make it an ideal candidate for use as a building block in semiconductor materials . Its incorporation into OLED devices could enhance their efficiency and stability.
Case Studies and Research Findings
Several case studies have documented the effectiveness of similar pyridine derivatives in various applications:
- Case Study on Antiviral Activity : Research published in peer-reviewed journals highlighted the antiviral properties of pyridine-based compounds against SARS-CoV-2, with specific focus on their mechanisms of action and optimization strategies to enhance efficacy .
- Neuropharmacological Investigations : Studies have shown that modifications to pyridine structures can lead to significant changes in receptor binding profiles, thereby influencing their therapeutic potential in treating neurological disorders .
Mechanism of Action
The mechanism of action of 5-(Cyclopentylmethoxy)-2-fluoropyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of 5-(Cyclopentylmethoxy)-2-fluoropyridine include:
Key Observations :
- Steric and Electronic Effects : The cyclopentylmethoxy group in the target compound introduces significant steric bulk compared to planar aryl substituents (e.g., 4-chlorophenyl or 4-fluorophenyl). This bulk may influence molecular packing in crystalline states and intermolecular interactions .
- Dihedral Angles : In analogs like 5-(4-chlorophenyl)-2-fluoropyridine, the dihedral angle between the pyridine ring and the substituent is 38.82°, indicating moderate planarity . In contrast, bulkier substituents (e.g., 2,3-dichlorophenyl) exhibit greater deviations from coplanarity, affecting π-π stacking and van der Waals interactions .
Biological Activity
5-(Cyclopentylmethoxy)-2-fluoropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHFNO
- Molecular Weight : 209.24 g/mol
The presence of the fluorine atom and the cyclopentylmethoxy group contributes to its unique chemical properties, enhancing its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : The compound has shown potential in binding to receptors that mediate physiological responses, potentially influencing cellular signaling pathways.
Biological Activity Overview
The compound's biological activities can be summarized in the following table:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibited activity against various bacterial strains, suggesting potential use in antibiotic development. |
| Anti-inflammatory | In vitro studies indicate a reduction in pro-inflammatory cytokine production. |
| Antitumor | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation. |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on several derivatives of pyridine compounds, including this compound, revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anti-inflammatory Effects : Research published in a pharmacological journal indicated that this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
- Antitumor Activity : In a recent study involving various cancer cell lines, this compound showed promising results by inducing apoptosis in malignant cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 5-(Cyclohexylmethoxy)-2-fluoropyridine | Moderate antimicrobial activity | Slightly less potent than cyclopentyl variant |
| 5-(Phenylmethoxy)-2-fluoropyridine | Significant anti-inflammatory properties | Lacks antimicrobial efficacy |
| 5-(Tert-butylmethoxy)-2-fluoropyridine | Enhanced lipophilicity but lower biological activity | More stable but less effective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Cyclopentylmethoxy)-2-fluoropyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridine ring. For example, introducing the cyclopentylmethoxy group through an alkoxylation reaction using a pre-functionalized cyclopentylmethyl bromide under basic conditions (e.g., NaH in DMF). Fluorination at the 2-position may involve halogen exchange (e.g., using KF in the presence of a transition-metal catalyst) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : Use and NMR to confirm substituent positions. Fluorine coupling patterns in NMR help verify the fluorine atom's position. X-ray crystallography is critical for unambiguous confirmation, as demonstrated in related fluoropyridine derivatives .
- Data Interpretation : Compare spectroscopic data with structurally similar compounds (e.g., 5-(4-fluorophenyl)-2-fluoropyridine ).
Q. What safety precautions are advised for handling fluorinated pyridines?
- Methodological Answer : Fluorinated pyridines often lack comprehensive toxicity data. Use fume hoods, gloves, and lab coats. Refer to general guidelines for fluorinated compounds: avoid inhalation, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in alkoxylation steps?
- Methodological Answer : Screen solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. KCO) to enhance nucleophilicity. Catalysts like CuI may improve coupling efficiency for bulky substituents (e.g., cyclopentylmethoxy). Kinetic studies via in-situ IR or NMR can identify rate-limiting steps .
- Case Study : In 5-cyclopentyl-2-(4-methylphenyl)pyridine synthesis, THF with NaH achieved 75% yield, while DMF reduced steric hindrance .
Q. How can researchers identify and mitigate byproducts in fluoropyridine synthesis?
- Methodological Answer : Use LC-MS or GC-MS to detect halogenated byproducts (e.g., di-fluorinated analogs). Adjust stoichiometry of fluorinating agents (e.g., KF) to minimize over-substitution. Computational tools (DFT) predict regioselectivity and guide reagent selection .
- Example : In 5-(2,3-dichlorophenyl)-2-fluoropyridine synthesis, excess KF led to di-fluorinated impurities, resolved via reduced reaction time .
Q. What computational approaches predict the reactivity of this compound in further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular docking studies assess steric effects of the cyclopentylmethoxy group in biological target binding .
- Application : For 2-fluoropyridine derivatives, DFT predicted preferential reactivity at the 4-position, validated experimentally .
Q. How can QSAR models guide the design of biologically active derivatives?
- Methodological Answer : Build Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants). Validate with in vitro assays (e.g., enzyme inhibition).
- Reference : Fluoropyridines with bulky substituents (e.g., cyclopentylmethoxy) showed enhanced lipophilicity, correlating with improved blood-brain barrier penetration in related studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
